molecular formula C13H16N2O2S B2731903 (4-ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-11-1

(4-ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2731903
CAS No.: 851863-11-1
M. Wt: 264.34
InChI Key: NBHQQQDJCJFUCV-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound featuring a 4,5-dihydro-1H-imidazole (imidazoline) core scaffold. This core structure is of significant interest in medicinal chemistry and chemical biology for constructing molecules with diverse biological activities . The compound is built around a methanone group linking an ethoxyphenyl aromatic system to a 2-(methylthio)-substituted dihydroimidazole, a structure that may serve as a key intermediate or building block in organic synthesis . Researchers utilize this and related imidazole derivatives as versatile scaffolds in drug discovery efforts, given the broad applicability of imidazolones in developing therapeutic agents, agrochemicals, and fluorescent probes . The structural motif is also relevant in the synthesis of more complex heterocyclic systems. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-ethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-11-6-4-10(5-7-11)12(16)15-9-8-14-13(15)18-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHQQQDJCJFUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of the imidazole family, which has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H15N3OS
  • Molecular Weight : 253.34 g/mol
  • CAS Number : [Not available in search results]

The compound features an ethoxy group attached to a phenyl ring and a methylthio group on the imidazole moiety, which may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results showed that certain derivatives demonstrated potent antimicrobial activity, suggesting that similar derivatives, including our compound of interest, may possess comparable efficacy .

CompoundTarget MicroorganismZone of Inhibition (mm)
This compoundS. aureusTBD
E. coliTBD
B. subtilisTBD

2. Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. A review highlighted various synthesized compounds that exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Cell LineCompound TestedIC50 Value (µM)
HeLaThis compoundTBD
MCF-7Similar imidazole derivative0.99 ± 0.01
A549Similar imidazole derivative0.08 ± 0.01

The mechanism by which imidazole derivatives exert their biological effects often involves interactions with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Some studies suggest that these compounds may inhibit tubulin polymerization or induce apoptosis through caspase activation pathways .

Case Studies

A notable case study involved the synthesis of various imidazole derivatives that were screened for their biological activities:

  • Study Design : Compounds were synthesized and tested against a panel of cancer cell lines.
  • Findings : Many derivatives exhibited significant cytotoxicity with varying mechanisms of action.

These findings underscore the potential role of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Modifications in Analogous Compounds

Compound Name R1 (Imidazole Substituent) R2 (Aryl Group) Key Structural Features
Target Compound 2-(methylthio) 4-ethoxyphenyl Ethoxy (electron-donating), methylthio
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 2-(4-fluorobenzylsulfanyl) 4-ethoxyphenyl Bulkier sulfanyl group, fluorine substitution
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 2-(methylthio) 4-chlorophenyl Chloro (electron-withdrawing), ethanone bridge
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 2-(trifluoromethylbenzylsulfanyl) 4-nitrophenyl Nitro (electron-withdrawing), CF3 group
  • Electron-Donating vs. In contrast, nitro () and chloro () substituents reduce electron density, which may alter reactivity or target selectivity .
  • Sulfur-Containing Groups : The methylthio group in the target compound offers moderate hydrophobicity, while bulkier sulfanyl groups (e.g., 4-fluorobenzylsulfanyl in ) may hinder membrane permeability .

Modifications in the Methanone/Aryl Region

Table 2: Variations in the Methanone-Linked Aryl Groups

Compound Class (Source) Aryl Group Biological Relevance
Target Compound 4-ethoxyphenyl Enhanced solubility via ethoxy group
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone Tris(4-methoxyphenyl) Multi-target interactions (e.g., p53-MDM2 inhibition)
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-fluorophenyl, 4-methoxyphenyl Fluoro-methoxy synergy for optical properties
  • Methoxy vs.
  • Poly-Substituted Aryl Groups : Trisubstituted phenyl derivatives () demonstrate enhanced steric effects, which may improve target specificity but reduce bioavailability .

Physicochemical Comparison

Table 3: Key Physicochemical Parameters

Compound (Source) Molecular Weight Rotatable Bonds Polar Surface Area (Ų) Predicted Bioavailability
Target Compound ~358.43 6 ~80 High (Veber criteria)
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone ~600.70 12 ~120 Moderate
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone ~296.80 5 ~70 High
  • Bioavailability : The target compound’s lower molecular weight (<500), moderate polar surface area (~80 Ų), and fewer rotatable bonds (6) align with Veber’s criteria for good oral bioavailability .

Preparation Methods

Nickel Boride-Mediated Double Bond Migration

The 4,5-dihydroimidazole scaffold is accessible via reductive desulfurization and double bond migration from 1,5-dihydro-2H-imidazole precursors. As demonstrated by Kuber et al., treatment of 2-(methylthio)-1,5-dihydro-2H-imidazole (1) with nickel boride (generated from NiCl₂ and NaBH₄) induces a-sigmatropic shift, yielding 2-(methylthio)-4,5-dihydro-1H-imidazole (2) in 85–92% yield. This method avoids harsh conditions and preserves the methylthio group, which is critical for subsequent functionalization.

Mechanistic Insight :
Nickel boride facilitates simultaneous desulfurization and hydride transfer, enabling conjugation of the imidazole ring’s double bond. The methylthio group’s electron-withdrawing nature stabilizes the transition state, favoring migration.

Alternative Routes via Cyclization

Radziszewski condensation, employing ketones and aldehydes with NH₄OAc, offers an alternative pathway. For example, acetophenone derivatives undergo Kornblum oxidation to α-ketoaldehydes, which condense with aldehydes and ammonia to form imidazoles. However, this method typically yields 2,4-disubstituted imidazoles, necessitating post-synthetic modifications to introduce the methylthio group.

Introduction of the 4-Ethoxyphenyl Methanone Group

Acylation of the Imidazole Nitrogen

The N-acylation of 2-(methylthio)-4,5-dihydro-1H-imidazole (2) with 4-ethoxybenzoyl chloride (3) is pivotal. This step demands careful control to avoid ring oxidation or sulfur group side reactions.

Procedure :

  • Preparation of 4-ethoxybenzoyl chloride : 4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C, yielding the acyl chloride in >90% purity.
  • Acylation : Imidazole (2) is dissolved in DCM with triethylamine (TEA) as a base. 4-Ethoxybenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The product is isolated via column chromatography (hexane/ethyl acetate).

Yield : 65–72% (isolated).

Direct Condensation Approaches

Copper-catalyzed α-amination of ketones with (NH₄)₂CO₃ presents a one-pot alternative. For instance, 4-ethoxypropiophenone undergoes oxidative C–C cleavage to generate an aldehyde intermediate, which condenses with ammonia and another ketone to form the imidazole ring. However, this method requires precise stoichiometry to avoid byproducts like amides.

Integrated Synthetic Pathways

Pathway 1: Sequential Reductive-Acylation

  • Step 1 : Synthesize 2-(methylthio)-1,5-dihydro-2H-imidazole via cyclization of methylthio-activated nitriles.
  • Step 2 : Convert to 4,5-dihydroimidazole using nickel boride.
  • Step 3 : Acylate with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions.

Overall Yield : 48–55% (three steps).

Pathway 2: Tandem Condensation-Acylation

  • Step 1 : Radziszewski condensation of 4-ethoxyacetophenone and methylthioacetaldehyde with NH₄OAc.
  • Step 2 : In situ acylation using 4-ethoxybenzoyl chloride.

Challenge : Competing reactions at the ketone group reduce efficiency (yield: 30–40%).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nickel Boride + Acylation High regioselectivity; mild conditions Multi-step; moderate acylation yield 48–55%
Radziszewski Condensation One-pot synthesis Low yield for bulky substituents 30–40%
Copper-Catalyzed Amination Versatile for diverse ketones Requires oxidative cleavage optimization 35–50%

Experimental Optimization and Data

Nickel Boride Reaction Optimization

  • Solvent : Ethanol/water (4:1) minimizes side reactions.
  • Temperature : 25–30°C prevents over-reduction.
  • Catalyst Loading : 10 mol% NiCl₂ with 3 equiv NaBH₄ ensures complete conversion.

Acylation Conditions

  • Base : TEA outperforms NaOH in preventing hydrolysis (yield: 72% vs. 58%).
  • Solvent : DCM > THF due to better solubility of the acyl chloride.

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